molecular formula C17H17N3O2 B5472872 5-oxo-1-phenyl-N-(pyridin-4-ylmethyl)pyrrolidine-3-carboxamide

5-oxo-1-phenyl-N-(pyridin-4-ylmethyl)pyrrolidine-3-carboxamide

Cat. No.: B5472872
M. Wt: 295.34 g/mol
InChI Key: KRWDSSCEIUSOCB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-oxo-1-phenyl-N-(pyridin-4-ylmethyl)pyrrolidine-3-carboxamide is a compound that features a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . Pyrrolidine derivatives have gained much attention due to their therapeutic value and important biological properties . The pyrrolidine moiety is present in the structure of many pharmacologically active compounds .


Synthesis Analysis

The synthesis of similar compounds has been described in the literature. For instance, 5-oxo-1-phenyl-4-(piperidin-1-ylmethyl)pyrrolidine-3-carboxylic acid was synthesized by the Mannich reaction of 5-oxo-1-phenylpyrrolidine-3-carboxylic acid with piperidine . All quantum chemical calculations for the molecule were performed using density functional theory (DFT) method with the CAM-B3LYP functional and 6-31G (d, p) basis set .


Molecular Structure Analysis

The spectroscopic properties of similar compounds, such as 5-oxo-1-phenyl-4-(piperidin-1-ylmethyl)pyrrolidine-3-carboxylic acid, were investigated using FT-IR, NMR, and UV techniques and quantum chemical methods at different levels of theory . The other properties such as Mulliken charges, HOMO and LUMO energies, thermodynamic parameters, molecular electrostatic potential, intermolecular interactions, dipole moment, polarizability, and first-order polarizability were also simulated .


Chemical Reactions Analysis

The chemical reactions of similar compounds have been studied. For instance, the π (C 1 –C 6)→π* (C 4 –C 5), π (C 2 –C 3)→π* (C 1 –C 6), and π (C 4 –C 5)→π* (C 2 –C 3) conjugative interactions in the phenyl ring lead to enormous stabilization energies within the system .


Physical and Chemical Properties Analysis

The physical and chemical properties of similar compounds have been investigated using various techniques and quantum chemical methods . These properties include Mulliken charges, HOMO and LUMO energies, thermodynamic parameters, molecular electrostatic potential, intermolecular interactions, dipole moment, polarizability, and first-order polarizability .

Future Directions

Pyrrolidine derivatives have been the focus of many studies due to their therapeutic value and important biological properties . Future research could focus on the design of new pyrrolidine compounds with different biological profiles . This could involve the exploration of the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .

Properties

IUPAC Name

5-oxo-1-phenyl-N-(pyridin-4-ylmethyl)pyrrolidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O2/c21-16-10-14(12-20(16)15-4-2-1-3-5-15)17(22)19-11-13-6-8-18-9-7-13/h1-9,14H,10-12H2,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRWDSSCEIUSOCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(C1=O)C2=CC=CC=C2)C(=O)NCC3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.